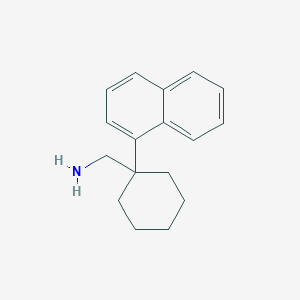
(1-(Naphthalen-1-yl)cyclohexyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Naphthalen-1-yl)cyclohexyl)methanamine, commonly known as Methoxetamine (MXE), is a dissociative drug that belongs to the arylcyclohexylamine class. MXE is a derivative of ketamine and has been reported to have similar effects to ketamine, including analgesia, anesthesia, and sedation. MXE was first synthesized in 2010 and has since gained popularity as a recreational drug. However, recent studies have shown that MXE has potential therapeutic uses in scientific research.
Mechanism of Action
(1-(Naphthalen-1-yl)cyclohexyl)methanamine acts on the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of pain, learning, and memory. (1-(Naphthalen-1-yl)cyclohexyl)methanamine binds to the receptor and blocks the transmission of pain signals, resulting in analgesia. (1-(Naphthalen-1-yl)cyclohexyl)methanamine also affects the release of neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in mood regulation.
Biochemical and physiological effects:
(1-(Naphthalen-1-yl)cyclohexyl)methanamine has been shown to induce dissociative effects, including altered perception, distorted thinking, and loss of motor coordination. (1-(Naphthalen-1-yl)cyclohexyl)methanamine also has sedative effects, causing drowsiness and reduced activity. Additionally, (1-(Naphthalen-1-yl)cyclohexyl)methanamine has been shown to increase heart rate and blood pressure, which can be dangerous in high doses.
Advantages and Limitations for Lab Experiments
(1-(Naphthalen-1-yl)cyclohexyl)methanamine has advantages in scientific research due to its potential therapeutic effects and ability to induce dissociative states in animal models. However, (1-(Naphthalen-1-yl)cyclohexyl)methanamine has limitations as a research tool due to its potential for abuse and lack of standardized dosing protocols. (1-(Naphthalen-1-yl)cyclohexyl)methanamine is also not approved for human use, limiting its potential therapeutic applications.
Future Directions
Future research on (1-(Naphthalen-1-yl)cyclohexyl)methanamine could focus on its potential therapeutic uses in treating pain, depression, and anxiety. Additionally, further studies could investigate the effects of (1-(Naphthalen-1-yl)cyclohexyl)methanamine on the brain and its potential for abuse. Research on (1-(Naphthalen-1-yl)cyclohexyl)methanamine could also explore the development of standardized dosing protocols and potential clinical applications.
Synthesis Methods
(1-(Naphthalen-1-yl)cyclohexyl)methanamine can be synthesized through a multistep process, starting with the reaction of 3-methoxyphenylacetonitrile with cyclohexylmagnesium bromide to form 1-(3-methoxyphenyl)cyclohexanol. This intermediate is then converted to the corresponding tosylate, which is reacted with sodium cyanoborohydride to form the desired product, (1-(Naphthalen-1-yl)cyclohexyl)methanamine.
Scientific Research Applications
(1-(Naphthalen-1-yl)cyclohexyl)methanamine has been used in scientific research for its potential therapeutic effects. Studies have shown that (1-(Naphthalen-1-yl)cyclohexyl)methanamine has analgesic properties, making it a potential alternative to traditional pain medications. (1-(Naphthalen-1-yl)cyclohexyl)methanamine has also been studied for its potential use in treating depression and anxiety. Additionally, (1-(Naphthalen-1-yl)cyclohexyl)methanamine has been used in animal models to study the effects of dissociative drugs on the brain.
properties
Product Name |
(1-(Naphthalen-1-yl)cyclohexyl)methanamine |
|---|---|
Molecular Formula |
C17H21N |
Molecular Weight |
239.35 g/mol |
IUPAC Name |
(1-naphthalen-1-ylcyclohexyl)methanamine |
InChI |
InChI=1S/C17H21N/c18-13-17(11-4-1-5-12-17)16-10-6-8-14-7-2-3-9-15(14)16/h2-3,6-10H,1,4-5,11-13,18H2 |
InChI Key |
XWHBDOLRNWCIGO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(CN)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1CCC(CC1)(CN)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B256142.png)
![2-({2-[(6-Methyl-4-pyrimidinyl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256148.png)
![N-cyclopentyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B256149.png)
![4-(3,4-dimethylphenyl)-6,6-dioxo-1-(4-propan-2-yloxyphenyl)-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one](/img/structure/B256151.png)
![N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide](/img/structure/B256152.png)
![2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B256154.png)
![3,3-Dimethyl-4-[(4-methylphenyl)carbonyl]piperazin-2-one](/img/structure/B256157.png)
![2-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethyl 2-isopropyl-5-methylphenyl ether](/img/structure/B256160.png)




![2-[(2-methylpropanoyl)amino]-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256172.png)
![2-Isobutyl-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B256173.png)